molecular formula C8H9FO B1532535 (2-Fluoromethyl-phenyl)-methanol CAS No. 1341036-63-2

(2-Fluoromethyl-phenyl)-methanol

Cat. No.: B1532535
CAS No.: 1341036-63-2
M. Wt: 140.15 g/mol
InChI Key: CQHFYZJDVAVXCA-UHFFFAOYSA-N
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Description

(2-Fluoromethyl-phenyl)-methanol is a fluorinated benzyl alcohol derivative of significant interest in synthetic and medicinal chemistry. This compound serves as a versatile building block for the preparation of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals . The introduction of a fluorine atom at the benzylic position can dramatically alter a molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design . As a bifunctional synthetic precursor, it contains both a reactive benzylic fluoride and a hydroxymethyl group. The benzylic fluoride can participate in nucleophilic substitution reactions, while the alcohol moiety can be oxidized or serve as a handle for further derivatization. Researchers utilize this compound in the synthesis of biologically active compounds , where the fluoromethyl group is a key structural feature . The structure of related compounds has been confirmed by spectroscopic methods, including 1H-NMR, 13C-NMR, and 19F-NMR . For instance, in a closely related naphthalene derivative, the 19F-NMR chemical shift was observed as a triplet at approximately -207 ppm, and the 1H-NMR showed a characteristic doublet for the Ar-CH2-F protons around 5.53 ppm with a large coupling constant (2J H-F ~ 47.7 Hz) . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(fluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHFYZJDVAVXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Fluoromethyl Phenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections for (2-Fluoromethyl-phenyl)-methanol Synthesis

A retrosynthetic analysis of this compound reveals several logical bond disconnections to identify viable starting materials. The most direct approach involves a functional group interconversion (FGI), specifically the reduction of a carbonyl group. This leads to the key intermediate, 2-fluoromethyl-benzaldehyde .

This primary disconnection is advantageous as the reduction of aldehydes to primary alcohols is a high-yielding and well-established transformation in organic synthesis. The synthetic challenge is therefore shifted to the efficient preparation of the aldehyde precursor.

Further disconnection of 2-fluoromethyl-benzaldehyde points to two main strategies:

C-F Bond Formation: This pathway involves the selective fluorination of the benzylic position of a readily available precursor like 2-methylbenzaldehyde (B42018) . This requires a chemo- and regioselective fluorination method that targets the methyl group without affecting the aldehyde or the aromatic ring.

C-C Bond Formation/Oxidation State Manipulation: An alternative route starts from o-toluic acid or its derivatives. This would involve the introduction of the fluoromethyl group followed by reduction of the carboxylic acid functionality to the aldehyde, and subsequently to the alcohol.

A secondary retrosynthetic route considers the fluorination of a pre-existing alcohol. This involves disconnecting the C-F bond from the target molecule to yield (2-methylphenyl)methanol . This strategy relies on the selective fluorination of the benzylic methyl group in the presence of a hydroxyl group, which can be challenging due to potential side reactions.

Given the reliability of aldehyde reduction, the pathway via 2-fluoromethyl-benzaldehyde is considered the most strategically sound approach for the synthesis of this compound.

Development of Novel Synthetic Pathways to this compound

Building on the retrosynthetic analysis, several forward-thinking synthetic pathways have been developed. These routes focus on innovative fluorination and reduction techniques, as well as the potential application of complex reaction cascades.

The introduction of a fluorine atom at the benzylic position of an ortho-substituted toluene (B28343) derivative is a critical step that demands high selectivity. Modern fluorination methods have moved beyond hazardous reagents like fluorine gas, focusing instead on electrophilic fluorinating agents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Recent advancements have demonstrated the efficacy of metal-catalyzed and photocatalyzed C(sp³)–H fluorination. nih.govbeilstein-journals.org For a precursor such as 2-methylbenzaldehyde, achieving selectivity is paramount to avoid α-fluorination of the aldehyde or aromatic ring fluorination.

Iron-Catalyzed Fluorination: An iron(II)-catalyzed method using Selectfluor has been reported for the mild, one-pot fluorination of benzylic C-H bonds. acs.org This system shows excellent selectivity for the benzylic position over α-halogenation in substrates containing carbonyl groups. acs.org For instance, electron-poor or neutral alkylbenzenes are promising substrates for this transformation. acs.org

Palladium-Catalyzed Fluorination: Palladium catalysis, often employing a directing group, offers a powerful tool for site-selective C-H functionalization. Yu and co-workers developed a method for the enantioselective fluorination of benzylic positions that are ortho to aldehyde substituents, using a transient chiral directing group. nih.gov This strategy highlights the potential for high levels of control in complex systems.

Photocatalyzed Fluorination: Visible-light photocatalysis provides a metal-free alternative for generating benzylic radicals for fluorination. beilstein-journals.org A method using 1,2,4,5-tetracyanobenzene (TCB) as a photosensitizer with Selectfluor has been shown to be effective for a wide range of substrates, including those that are electron-deficient or less reactive. acs.org Another approach uses 9-fluorenone (B1672902) as a photocatalyst to selectively achieve monofluorination of benzylic C-H groups. nih.govbeilstein-journals.org

These strategies represent viable routes to 2-fluoromethyl-benzaldehyde from 2-methylbenzaldehyde, overcoming challenges of chemoselectivity through tailored catalytic systems.

The reduction of the key intermediate, 2-fluoromethyl-benzaldehyde, to the target alcohol is a crucial and well-understood transformation. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature, ease of handling, and high chemoselectivity for aldehydes over other reducible functional groups. researchgate.netugm.ac.id

The efficiency and selectivity of the reduction can be fine-tuned by modifying the reaction conditions. For instance, the reduction of aldehydes in the presence of ketones can be achieved with high selectivity by using a NaBH₄/NaNO₃ system in water, which serves as a green solvent. orientjchem.org Another system, NaBH₄/Na₂C₂O₄ in water, has also been shown to be highly efficient for the selective reduction of aldehydes. orientjchem.org The use of ultrasonic irradiation can also accelerate the reduction of aldehydes by NaBH₄, often leading to high yields in shorter reaction times, sometimes even under solvent-free conditions. researchgate.netugm.ac.id

For industrial-scale synthesis or instances requiring exceptional activity, advanced catalytic systems have been developed. A notable example is a well-defined iron(II) catalyst that demonstrates noble-metal-like activity for the homogeneous hydrogenation of aldehydes, achieving high turnover numbers and frequencies. acs.org This catalyst shows remarkable chemoselectivity, allowing for the reduction of aldehydes in the presence of ketones and other functional groups. acs.org

Below is a table summarizing various reductive methodologies applicable to the conversion of 2-fluoromethyl-benzaldehyde to this compound.

Reagent/SystemSolventKey FeaturesTypical Yield Range
Sodium Borohydride (NaBH₄) Ethanol (B145695)/Methanol (B129727)Standard, mild, and chemoselective for aldehydes. researchgate.net90-98%
NaBH₄ / Na₂C₂O₄ WaterGreen solvent system, high selectivity for aldehydes over ketones. orientjchem.org93-95%
NaBH₄ / NaNO₃ WaterExcellent selectivity for aldehydes, green solvent. orientjchem.org90-95%
NaBH₄ / Ultrasonic Irradiation Solvent-free or WaterEnergy efficient, rapid reaction times, environmentally benign. ugm.ac.id71-96%
Fe(II) Hydrogenation Catalyst EthanolExtremely high efficiency (TON up to 80,000), excellent chemoselectivity. acs.org>99% Conversion

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a powerful strategy for increasing synthetic efficiency. While no MCR has been specifically reported for the direct synthesis of this compound, the use of benzyl (B1604629) alcohols and their corresponding aldehydes in MCRs is well-documented, suggesting the potential for such a pathway. researchgate.net

Palladium-catalyzed MCRs have been developed that utilize benzyl alcohols directly. acs.orgresearchgate.net In these reactions, the benzyl alcohol is oxidized in situ to the corresponding aldehyde, which then participates in a subsequent cascade reaction. For example, a three-component reaction between isatoic anhydrides, amines, and benzyl alcohols in water can produce quinazolinones. acs.org This process involves the palladium-catalyzed dehydrogenation of the alcohol, followed by condensation and cyclization. researchgate.netresearchgate.net

A hypothetical MCR for the synthesis of a derivative of this compound could involve the in situ oxidation of the target alcohol to 2-fluoromethyl-benzaldehyde, which could then react with other components. Alternatively, a palladium-catalyzed reaction could directly couple 2-fluoromethyl-benzaldehyde with other reactants. The development of such an MCR would represent a highly innovative and efficient approach to complex molecules derived from the this compound scaffold.

Optimization of Reaction Conditions and Process Efficiency

In fluorination reactions using reagents like Selectfluor, key parameters to optimize include the choice of solvent, reaction temperature, and the stoichiometry of the fluorinating agent. For catalytic systems, the catalyst loading, choice of ligand, and presence of additives are crucial variables. For example, photocatalyzed reactions require optimization of the light source, reaction time, and concentration of the photocatalyst. acs.org

For the reduction of 2-fluoromethyl-benzaldehyde, optimization involves selecting the appropriate reducing agent and solvent system to ensure complete conversion without over-reduction or side reactions. As shown in studies on selective aldehyde reductions, the addition of salts like NaNO₃ or Na₂C₂O₄ can dramatically improve selectivity and allow for the use of water as a green solvent. orientjchem.orgorientjchem.org The molar equivalents of the hydride source and any additives must be carefully controlled to achieve optimal results. orientjchem.orgorientjchem.org

The development of advanced catalysts is at the forefront of improving synthetic methodologies for compounds like this compound. Catalysts can offer milder reaction conditions, lower energy consumption, and higher atom economy.

Catalysts for Fluorination: As previously discussed, significant progress has been made in developing catalysts for benzylic C-H fluorination. Iron, copper, and palladium-based catalysts have all been explored. nih.govacs.org A key area of development is the design of ligands that can control the reactivity and selectivity of the metal center. For palladium-catalyzed reactions, the use of transient directing groups is an innovative strategy that avoids the need for pre-functionalized substrates. nih.gov The goal is to develop a robust catalyst that can selectively fluorinate the methyl group of a simple precursor like 2-methylbenzaldehyde with high efficiency and under mild conditions.

Catalysts for Reduction: While stoichiometric reducing agents like NaBH₄ are effective, catalytic hydrogenation represents a more atom-economical and scalable approach. The development of catalysts based on earth-abundant metals like iron is particularly significant. An advanced iron(II) complex has been shown to be exceptionally active for aldehyde hydrogenation, with performance rivaling that of precious metal catalysts. acs.org The optimization of such catalysts involves modifying the ligand framework (e.g., the PNP pincer ligand) to enhance stability and activity.

The table below highlights key catalyst systems relevant to the synthesis of this compound.

Target ReactionCatalyst SystemKey Advantages
Benzylic C-H Fluorination Iron(II) acetylacetonate (B107027) / SelectfluorInexpensive, mild conditions, good selectivity for benzylic position. acs.org
Benzylic C-H Fluorination Pd-catalyst / Transient Chiral Directing GroupHigh enantioselectivity for ortho-substituted aldehydes. nih.gov
Benzylic C-H Fluorination 9-Fluorenone / Visible Light / SelectfluorMetal-free, selective monofluorination. beilstein-journals.org
Aldehyde Hydrogenation [Fe(PNPMe-iPr)(H)₂(CO)]Noble-metal-like activity, high chemoselectivity, earth-abundant metal. acs.org
MCR involving Benzyl Alcohols Pd(0) / TPPMS in WaterAllows direct use of alcohols in MCRs, green solvent. researchgate.netresearchgate.net

Solvent Engineering for Green Chemistry Principles

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents are often volatile organic compounds (VOCs), which can be hazardous to human health and the environment. Solvent engineering aims to replace these with greener alternatives that are safer, more sustainable, and ideally, improve reaction efficiency. The synthesis of this compound, which can be achieved through the reduction of 2-fluoromethylbenzaldehyde, provides a pertinent case study for the application of these principles.

The selection of a solvent is guided by several green chemistry metrics, including its toxicity, environmental persistence, and the energy required for its production and disposal. For the reduction of aromatic aldehydes, alcohols such as ethanol and isopropanol (B130326) are often preferred over more hazardous solvents like methanol or chlorinated hydrocarbons. Water is an ideal green solvent, though its use can be limited by the solubility of organic reactants. orgsyn.org

Recent research has explored the use of novel solvent systems, including ionic liquids and deep eutectic solvents (DESs), which are non-volatile and can be tailored for specific reactions. orgsyn.org Mechanochemistry, which involves conducting reactions in the absence of a solvent or with minimal solvent (grinding), is another promising green approach that can lead to higher yields and shorter reaction times. rsc.org

The impact of the solvent on reaction parameters such as yield, selectivity, and reaction time is significant. For the reduction of a substituted benzaldehyde (B42025), the polarity and coordinating ability of the solvent can influence the reactivity of the reducing agent and stabilize transition states.

Table 1: Representative Solvent Effects on the Reduction of a Substituted Benzaldehyde

SolventDielectric Constant (20°C)Typical Reducing AgentRelative Reaction RateYield (%)Green Chemistry Classification
Dichloromethane8.93NaBH₄Moderate>90Undesirable
Tetrahydrofuran (B95107) (THF)7.58LiAlH₄Fast>95Usable with caution
Ethanol24.55NaBH₄Moderate to Fast>95Preferred
Isopropanol19.92NaBH₄Moderate>90Recommended
Water80.1NaBH₄ (with phase transfer catalyst)Slow to ModerateVariableHighly Recommended
Toluene2.38LiAlH₄SlowVariableUsable with caution
Acetonitrile37.5NaBH₄Moderate>90Usable with caution

Note: The data in this table is representative and based on general principles of aldehyde reduction. Specific results for this compound may vary.

Scale-up Considerations for Laboratory to Pilot Production

The transition of a synthetic route from the laboratory bench to a pilot plant is a complex process that involves more than simply increasing the quantities of reactants. A successful scale-up requires careful consideration of chemical engineering principles to ensure safety, efficiency, and consistent product quality. For the production of this compound, several key factors must be addressed.

One of the primary challenges in scaling up exothermic reactions, such as the reduction of an aldehyde, is heat management. What is easily controlled in a small flask can lead to a dangerous temperature runaway in a large reactor. Pilot plants must have robust cooling systems and reactors with a high surface-area-to-volume ratio to effectively dissipate heat.

Mixing is another critical parameter. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and reduced yield. The type of agitator, its speed, and the reactor geometry must be optimized for the specific reaction.

The handling of reagents and the work-up procedure also need to be adapted for a larger scale. For instance, the addition of a highly reactive reducing agent like lithium aluminum hydride requires careful control to manage the evolution of hydrogen gas. The extraction and purification steps must be efficient and scalable, often transitioning from batch processes to continuous or semi-continuous operations.

Table 2: Key Scale-up Considerations for the Synthesis of this compound

ParameterLaboratory Scale (Grams)Pilot Scale (Kilograms)Challenges and Mitigation Strategies
Heat Transfer Simple ice bath or oil bathJacketed reactor with cooling fluid circulationEnsure adequate heat removal to prevent thermal runaway. Use of process control systems for temperature monitoring.
Mass Transfer (Mixing) Magnetic stirrerMechanical agitator (e.g., turbine, anchor)Optimize agitator design and speed to ensure homogeneity and prevent localized concentration gradients.
Reaction Kinetics Often not a primary focusCritical for process control and safetyConduct kinetic studies to understand reaction rates and potential for runaway reactions.
Reagent Addition Manual addition via pipette or funnelControlled addition via pumpsImplement precise and controlled addition of reagents to manage reaction exotherms and by-product formation.
Work-up and Isolation Separatory funnel, rotary evaporatorExtraction columns, filtration units, distillation columnsDevelop scalable and efficient work-up and purification procedures. Minimize solvent use and waste generation.
Safety Standard fume hoodComprehensive process safety management (PSM)Conduct hazard and operability (HAZOP) studies. Implement appropriate pressure relief systems and emergency shutdown procedures.

The synthesis of fluorinated compounds can present unique challenges due to the reactivity and potential hazards of fluorinating agents. uni-muenchen.de While this compound synthesis may not directly involve a fluorination step if starting from a fluorinated precursor, the principles of handling potentially hazardous materials remain paramount.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoromethyl Phenyl Methanol

Electrophilic and Nucleophilic Transformations of the Benzylic Alcohol Moiety

The benzylic alcohol group in (2-Fluoromethyl-phenyl)-methanol is expected to undergo typical electrophilic and nucleophilic transformations, although its reactivity will be modulated by the ortho-fluoromethyl group.

Electrophilic Transformations:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (2-Fluoromethyl-phenyl)-formaldehyde, or further to the carboxylic acid, 2-Fluoromethyl-benzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidants such as potassium permanganate (B83412) or chromic acid would lead to the carboxylic acid. The electron-withdrawing fluoromethyl group may slightly deactivate the benzylic position, potentially requiring harsher conditions for oxidation compared to unsubstituted benzyl (B1604629) alcohol.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. The Fischer esterification, reacting with a carboxylic acid under acidic conditions, would be a typical example. The steric hindrance from the ortho-fluoromethyl group might slow down the reaction rate compared to its meta or para isomers.

Nucleophilic Transformations:

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen atom using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). This reaction typically proceeds via an SN2 or SNi mechanism. The formation of a benzylic carbocation intermediate (SN1 pathway) is also possible, especially with strong acids, though the electron-withdrawing nature of the fluoromethyl group would destabilize such an intermediate.

Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed to form ethers. The acidity of the benzylic alcohol is expected to be slightly increased by the inductive effect of the fluoromethyl group, facilitating alkoxide formation.

Reactivity Studies of the Fluoromethyl Group in this compound

The fluoromethyl group is generally less reactive than other halomethyl groups due to the high strength of the C-F bond. However, under specific conditions, it can participate in reactions.

Direct nucleophilic displacement of the fluoride (B91410) ion from the fluoromethyl group is challenging due to the poor leaving group ability of fluoride and the strong C-F bond. Such reactions typically require harsh conditions and are not commonly observed. The presence of the ortho-hydroxyl group could potentially participate in intramolecular reactions, but specific studies on this are lacking for this compound.

Homolytic cleavage of the C-F bond requires significant energy input, such as high temperatures or photochemical activation. Radical reactions involving the C-F bond are not a common transformation for simple fluoromethylated arenes under standard laboratory conditions.

Rearrangement Reactions and Fragmentations Involving the this compound Scaffold

Specific rearrangement and fragmentation pathways for this compound have not been documented in the available literature. In mass spectrometry, fragmentation would likely involve the loss of water from the molecular ion, followed by fragmentation of the aromatic ring and the side chain. Rearrangements like the formation of a tropylium (B1234903) ion from the benzyl moiety are conceivable under mass spectrometric conditions.

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Table 1: Predicted Relative Reactivity Compared to Benzyl Alcohol

Reaction TypePredicted Relative Rate for this compoundRationale
OxidationSlightly SlowerElectron-withdrawing group deactivates the C-H bond at the benzylic position.
SN1 ReactionSlowerDestabilization of the benzylic carbocation intermediate by the inductive effect of the fluoromethyl group.
SN2 ReactionSlightly SlowerSteric hindrance from the ortho-substituent.
Fischer EsterificationSlowerSteric hindrance and potential electronic effects on the carbonyl carbon of the intermediate.

Computational Probing of Reaction Mechanisms and Transition States

While specific computational studies on this compound are absent from the literature, computational chemistry could provide valuable insights into its reactivity. Density Functional Theory (DFT) calculations could be employed to:

Model Reaction Pathways: Elucidate the step-by-step mechanisms of oxidation, substitution, and other transformations.

Calculate Transition State Energies: Determine the activation barriers for different reaction pathways, allowing for the prediction of reaction kinetics and selectivity.

Analyze Electronic Structure: Understand how the fluoromethyl group influences the electron distribution in the molecule and its effect on the reactivity of the benzylic alcohol.

Predict Spectroscopic Properties: Corroborate experimental findings by calculating NMR, IR, and other spectroscopic data.

Such computational studies would be instrumental in building a comprehensive understanding of the chemical behavior of this compound in the absence of extensive experimental data.

Derivatization Strategies and Synthesis of Analogs of 2 Fluoromethyl Phenyl Methanol

Synthesis of Ether and Ester Derivatives of (2-Fluoromethyl-phenyl)-methanol

The hydroxyl group of this compound is a prime site for derivatization, with ether and ester formations being among the most common transformations. These reactions are fundamental in medicinal chemistry for modifying a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds.

Ether Synthesis:

The Williamson ether synthesis is a robust and widely used method for preparing ethers, which can be readily applied to this compound. masterorganicchemistry.comwikipedia.orgrichmond.edukhanacademy.orgyoutube.com This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

The general two-step procedure is as follows:

Deprotonation: this compound is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This step is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Nucleophilic Substitution: The resulting alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.

A variety of ether derivatives can be synthesized by varying the alkyl halide. The table below illustrates potential ether derivatives of this compound that could be synthesized using the Williamson ether synthesis.

Alkyl HalideProduct Name
Methyl iodide1-(Methoxymethyl)-2-(fluoromethyl)benzene
Ethyl bromide1-(Ethoxymethyl)-2-(fluoromethyl)benzene
Benzyl (B1604629) chloride1-(Benzyloxymethyl)-2-(fluoromethyl)benzene

This table presents hypothetical products based on the Williamson ether synthesis.

Ester Synthesis:

Esterification of this compound can be achieved through several methods, with the Fischer-Speier esterification being a common acid-catalyzed approach. masterorganicchemistry.comoperachem.commdpi.comyoutube.com This equilibrium reaction involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commdpi.com To drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

The general reaction is: this compound + R-COOH ⇌ R-COO-CH₂-(C₆H₄)-CH₂F + H₂O

A range of ester derivatives can be prepared by selecting different carboxylic acids. The following table showcases some potential ester derivatives.

Carboxylic AcidProduct Name
Acetic acid(2-(Fluoromethyl)phenyl)methyl acetate
Benzoic acid(2-(Fluoromethyl)phenyl)methyl benzoate
Propionic acid(2-(Fluoromethyl)phenyl)methyl propanoate

This table presents hypothetical products based on the Fischer-Speier esterification.

Oxidative and Reductive Transformations of this compound

The primary alcohol functionality of this compound can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of derivatives. Conversely, related carbonyl compounds can be reduced to generate the parent alcohol or its analogs.

Oxidative Transformations:

The oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a suitable method that utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine (B128534) (Et₃N). wikipedia.orgscribd.comorganic-chemistry.orgchemistrysteps.comthermofisher.com This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Aldehyde Synthesis: this compound can be oxidized to 2-(fluoromethyl)benzaldehyde (B13495020) using the Swern protocol.

Carboxylic Acid Synthesis: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can be used to oxidize the primary alcohol directly to the corresponding carboxylic acid, 2-(fluoromethyl)benzoic acid. wikipedia.org

The following table summarizes these oxidative transformations.

ReagentProductProduct Class
DMSO, (COCl)₂, Et₃N (Swern)2-(Fluoromethyl)benzaldehydeAldehyde
KMnO₄ or Jones Reagent2-(Fluoromethyl)benzoic acidCarboxylic Acid

This table outlines expected products from the oxidation of this compound.

Reductive Transformations:

While this compound itself is an alcohol, reductive transformations are crucial for the synthesis of this compound and its analogs from corresponding carbonyl precursors. For instance, the asymmetric reduction of 2-(fluoromethyl)acetophenone can yield chiral derivatives of (2-fluoromethyl-phenyl)-ethanol.

Functionalization of the Aromatic Ring System of this compound

The benzene (B151609) ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can significantly alter the molecule's properties. The directing effects of the existing substituents, the hydroxymethyl (-CH₂OH) and fluoromethyl (-CH₂F) groups, must be considered. Both are generally considered to be weakly deactivating and ortho-, para-directing.

Nitration:

Nitration of the aromatic ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group is a versatile functional group that can be further reduced to an amine, which can then be used in a variety of subsequent reactions. The expected major products would be 4-nitro- and 6-nitro-(2-fluoromethyl-phenyl)-methanol.

Halogenation:

Direct halogenation of the aromatic ring can be accomplished using elemental halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). This would likely lead to the introduction of a halogen atom at the positions ortho and para to the activating groups.

The table below provides a summary of potential aromatic functionalization reactions.

ReactionReagentsPotential Products
NitrationHNO₃, H₂SO₄4-Nitro-1-(fluoromethyl)-2-(hydroxymethyl)benzene
BrominationBr₂, FeBr₃4-Bromo-1-(fluoromethyl)-2-(hydroxymethyl)benzene

This table illustrates hypothetical products from the electrophilic aromatic substitution on this compound.

Development of Chiral Analogs and Stereoselective Synthesis of this compound Derivatives

The introduction of a chiral center into the derivatives of this compound can be of significant interest, particularly in medicinal chemistry, as enantiomers of a drug can have different pharmacological activities. nih.gov

Chiral Resolution:

If a racemic mixture of a chiral derivative is synthesized, for example, 1-(2-(fluoromethyl)phenyl)ethanol, the enantiomers can be separated using chiral chromatography. nih.govresearchgate.net This technique employs a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Stereoselective Synthesis:

A more efficient approach is the direct synthesis of a single enantiomer through stereoselective methods. A common strategy is the asymmetric reduction of a prochiral ketone. For instance, 2-(fluoromethyl)acetophenone can be reduced to either the (R)- or (S)-enantiomer of 1-(2-(fluoromethyl)phenyl)ethanol using a chiral reducing agent or a catalyst. nih.gov

The following table outlines strategies for obtaining chiral analogs.

MethodPrecursorProduct
Chiral ResolutionRacemic 1-(2-(fluoromethyl)phenyl)ethanol(R)-1-(2-(fluoromethyl)phenyl)ethanol and (S)-1-(2-(fluoromethyl)phenyl)ethanol
Asymmetric Reduction2-(Fluoromethyl)acetophenoneEnantiomerically enriched (R)- or (S)-1-(2-(fluoromethyl)phenyl)ethanol

This table describes general approaches to the synthesis of chiral derivatives.

Structure-Activity Relationship (SAR) Studies on this compound Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how different functional groups on a molecule contribute to its biological activity. rsc.orgnih.govnih.gov For this compound analogs, a systematic variation of its structural features would be undertaken to probe their effects on a specific biological target.

A hypothetical SAR study might involve the synthesis and biological evaluation of a library of analogs, as depicted in the table below. The goal would be to identify key structural motifs that enhance potency and selectivity. For example, the introduction of a trifluoromethyl group is a common strategy in drug design to improve metabolic stability and lipophilicity. nih.gov

AnalogHypothetical Activity
1HHHBaseline
2ClHHIncreased
3HNO₂HDecreased
4OCH₃HHIncreased
5HHCF₃Significantly Increased

This table represents a hypothetical SAR study. R¹, R², and R³ represent different positions on the aromatic ring for substitution.

The findings from such studies, often supplemented by molecular docking, guide the design of new analogs with improved therapeutic potential. rsc.org

Biological and Pharmacological Investigations of 2 Fluoromethyl Phenyl Methanol and Its Derivatives

Evaluation of Biological Activities in vitro and in vivo (excluding dosage/administration)

The introduction of a fluoromethyl group to the phenyl-methanol scaffold can significantly influence its biological activity. Research into this compound and its derivatives has revealed a range of interactions with key biological targets.

Enzyme Inhibition and Activation Studies

Derivatives of (2-Fluoromethyl-phenyl)-methanol have been investigated for their potential to modulate the activity of various enzymes. For instance, the derivative [2-Morpholino-5-(trifluoromethyl)phenyl]methanol is known to inhibit the reuptake of norepinephrine (B1679862), a key neurotransmitter. This activity suggests its potential as a modulator of neurological pathways.

Another derivative, (R)-(2-fluorophenyl)(phenyl)methanol, has been studied for its capacity as an enzyme inhibitor, with potential activity against cyclooxygenase (COX) enzymes and serotonin (B10506) transporters (SERT). The presence of fluorine in such compounds is thought to enhance their binding affinity to target enzymes.

Furthermore, studies on various trifluoromethyl-containing compounds have demonstrated a broad range of enzyme-inhibiting activities. For example, trifluoromethyl thioxanthene (B1196266) derivatives have shown inhibitory effects on α-amylase, pancreatic lipase, and COX-2.

Receptor Binding and Ligand-Target Interactions

The interaction of this compound derivatives with cellular receptors is a key area of investigation. The mechanism of action for compounds like [2-Morpholino-5-(trifluoromethyl)phenyl]methanol is believed to involve direct binding to specific molecular targets, which in turn modulates their biological effects.

In the context of neurodegenerative diseases, various phenyl derivatives are being explored as inhibitors of β-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease. The binding of these inhibitors to the enzyme's active site involves interactions with specific amino acid residues.

A derivative, 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one, has been identified as a potent antagonist of the P2Y1 receptor, with studies quantifying its inhibitory concentration (IC50) for platelet aggregation.

Cellular Uptake and Distribution Studies

Currently, there is a lack of specific research detailing the cellular uptake and distribution of this compound. However, the lipophilicity imparted by the fluoromethyl group is expected to influence its ability to cross cellular membranes. The processes governing the entry of similar small molecules into cells often involve passive diffusion across the lipid bilayer, as well as potential interactions with membrane transporters. The distribution within the body would likewise be influenced by its physicochemical properties, dictating its access to various tissues and organs.

Elucidation of Molecular Mechanisms of Action (excluding dosage/administration)

The molecular mechanisms underlying the biological activities of this compound and its derivatives are multifaceted. For derivatives that act as enzyme inhibitors, the mechanism often involves competitive or non-competitive binding to the active site, thereby preventing the natural substrate from binding and being processed. The inhibition of norepinephrine reuptake by [2-Morpholino-5-(trifluoromethyl)phenyl]methanol, for example, leads to an increase in the synaptic concentration of this neurotransmitter, which can trigger downstream signaling cascades.

For derivatives with anticancer potential, the proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of cellular proliferation. These effects are often the result of interactions with key proteins involved in cell cycle regulation and survival pathways.

Metabolic Pathways and Biotransformation of this compound (excluding dosage/administration)

The metabolism of xenobiotics, including therapeutic compounds, is a critical process that determines their fate in the body. This biotransformation typically occurs in two phases. drughunter.com

Phase I and Phase II Metabolism

Phase I Metabolism: This phase generally involves the introduction or exposure of functional groups, making the molecule more polar. longdom.org For this compound, a primary route of Phase I metabolism is the oxidation of the alcohol moiety. This is a common pathway for benzyl (B1604629) alcohols, which are often metabolized to the corresponding benzaldehyde (B42025) and then further to benzoic acid. nih.gov The enzymes primarily responsible for such oxidation reactions are alcohol and aldehyde dehydrogenases. nih.gov The presence of the fluorine atom can influence the rate and regioselectivity of these metabolic reactions. nih.gov

Phase II Metabolism: Following Phase I, the modified compounds often undergo Phase II metabolism, where they are conjugated with endogenous molecules to further increase their water solubility and facilitate excretion. nih.govresearchgate.net Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. nih.gov The hydroxyl group of this compound and the carboxylic acid group of its oxidized metabolite are potential sites for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netupol.cz Sulfation, mediated by sulfotransferases (SULTs), is another possible conjugation pathway for the hydroxyl group. researchgate.net

Metabolite Identification and Characterization

The metabolic fate of xenobiotics, including therapeutic agents and their precursors, is a critical aspect of pharmacological research. While specific metabolic studies on this compound are not extensively documented in publicly available literature, its biotransformation can be predicted based on the well-established metabolic pathways of benzyl alcohol and its substituted analogs. The primary metabolic processes for a compound of this nature involve oxidation and conjugation reactions.

The biotransformation of this compound is likely initiated by the oxidation of the primary alcohol group. This two-step process is a common metabolic route for benzylic alcohols. researchgate.net Initially, alcohol dehydrogenases (ADHs) are expected to catalyze the oxidation of the carbinol moiety to the corresponding aldehyde, (2-Fluoromethyl-phenyl)-methanal. Subsequently, aldehyde dehydrogenases (ALDHs) would further oxidize this intermediate to the corresponding carboxylic acid, 2-(fluoromethyl)benzoic acid. wikipedia.org This acid is a more polar molecule, facilitating its excretion from the body.

Another potential metabolic pathway involves conjugation reactions. The hydroxyl group of this compound can undergo glucuronidation, a major phase II metabolic reaction, to form a glucuronide conjugate. This process, mediated by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, thereby aiding its renal elimination. Additionally, esterification reactions could occur. For instance, enzymes like benzoyl-CoA:benzyl alcohol benzoyl transferase (BEBT) are known to catalyze the formation of esters from various alcohols and acyl-CoA substrates, suggesting that this compound could potentially be metabolized into ester derivatives in certain biological systems. nih.gov

The presence of the fluoromethyl group (-CH2F) at the ortho position is a key structural feature. The high electronegativity of fluorine can influence the electronic properties of the aromatic ring and the reactivity of the benzylic alcohol. Furthermore, the carbon-fluorine bond is exceptionally stable. Introducing fluorine at this position may serve to block metabolism at that site, a common strategy in drug design to enhance metabolic stability and prolong the half-life of a compound. nih.gov

A summary of the probable metabolic pathways is presented in the table below.

Metabolic Reaction Enzyme Class (Probable) Resulting Metabolite Significance
Oxidation of AlcoholAlcohol Dehydrogenase (ADH)(2-Fluoromethyl-phenyl)-methanalIntermediate in the primary oxidative pathway.
Oxidation of AldehydeAldehyde Dehydrogenase (ALDH)2-(Fluoromethyl)benzoic acidMajor, more polar metabolite for excretion.
GlucuronidationUDP-glucuronosyltransferase (UGT)This compound glucuronideHighly water-soluble conjugate for elimination.
EsterificationAcyltransferases (e.g., BEBT)(2-Fluoromethyl-phenyl)-methyl estersPotential minor metabolic pathway. nih.gov

Structure-Based Drug Design and Medicinal Chemistry Applications

(excluding dosage/administration)

Development of this compound as a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that demonstrates the ability to bind to a variety of biological targets, serving as a versatile template for the development of novel therapeutic agents. nih.govufrj.br While this compound may not be as universally recognized as some classical privileged structures, its chemical architecture possesses features that make it a highly valuable and strategic building block in modern drug discovery.

The utility of this scaffold stems from the unique combination of its three key components: the phenyl ring, the benzylic alcohol, and the ortho-positioned fluoromethyl group.

The Phenyl Ring: This provides a rigid core that can be readily functionalized. Its hydrophobic nature allows for interactions with non-polar pockets within protein targets. Substitutions on the ring can be systematically varied to optimize binding affinity, selectivity, and pharmacokinetic properties.

The Benzylic Alcohol: The hydroxyl group is a crucial functional handle. It can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a target's binding site. Furthermore, it serves as a convenient point for chemical modification, allowing the scaffold to be extended and elaborated into more complex molecules.

The Ortho-Fluoromethyl Group (-CH2F): This substituent is of particular importance in medicinal chemistry. The replacement of a hydrogen atom with fluorine is a well-established strategy for modulating a molecule's properties. nih.gov The fluoromethyl group can:

Enhance Metabolic Stability: The C-F bond is very strong, and its presence can block metabolic attack at or near the site of fluorination, potentially increasing the compound's half-life. nih.gov

Influence Conformation: The size and electronegativity of the fluoromethyl group can impose conformational constraints on the molecule, locking it into a bioactive conformation that is favorable for binding to a specific target.

Alter pKa: The electron-withdrawing nature of fluorine can affect the acidity or basicity of nearby functional groups, which can be critical for binding interactions.

The ortho-substitution pattern fixes the relative orientation of the alcohol and fluoromethyl groups, which can be exploited to achieve high selectivity for a particular target. This combination of a modifiable aromatic core, a key hydrogen-bonding feature, and a metabolically robust, conformation-directing group makes this compound a promising scaffold for generating libraries of diverse compounds aimed at various biological targets. nih.gov

Design of Targeted Therapies Based on this compound Derivatives

The this compound scaffold serves as an excellent starting point for the rational design of targeted therapies, which aim to specifically interact with a particular biomolecule, such as an enzyme or a receptor, that is implicated in a disease process. nih.gov The design process involves modifying the core structure to achieve high potency and selectivity for the intended target.

Derivatives can be designed where the benzylic alcohol is converted into other functional groups or used as a linker to attach the scaffold to other pharmacophoric elements. The fluorinated phenyl ring is designed to fit into specific binding pockets of the target protein. Structure-activity relationship (SAR) studies, which systematically investigate how changes in a molecule's structure affect its biological activity, are crucial in this process. nih.govnih.gov

For example, in the development of kinase inhibitors, a common strategy in anticancer therapy, the phenyl ring of a scaffold like this compound could be designed to occupy the ATP-binding site. The fluoromethyl group could provide favorable interactions within a specific sub-pocket, enhancing both affinity and selectivity over other kinases.

The table below outlines hypothetical SAR trends for derivatives based on general medicinal chemistry principles applied to this scaffold.

Modification Site Structural Change Potential Impact on Activity Rationale
Benzylic -OHConversion to ether or esterModulate lipophilicity and cell permeability; can act as a prodrug.Alters hydrogen bonding capacity and physicochemical properties.
Benzylic -OHReplacement with an amineIntroduce a basic center for ionic interactions; alter H-bonding.Amine group can form salt bridges with acidic residues (e.g., Asp, Glu).
Phenyl RingAddition of other substituents (e.g., -Cl, -CN)Fine-tune electronic properties and explore additional binding pockets. nih.govCan lead to new interactions, improving affinity and selectivity.
Fluoromethyl GroupConversion to difluoromethyl (-CHF2) or trifluoromethyl (-CF3)Increase lipophilicity and electron-withdrawing character. nih.govCan enhance binding through stronger hydrophobic or specific fluorine interactions.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Fluoromethyl Phenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of (2-Fluoromethyl-phenyl)-methanol in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides detailed insights into the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the aromatic protons, the methylene protons of the fluoromethyl group, the benzylic methylene protons, and the hydroxyl proton. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The methylene protons of the -CH₂F group would present as a doublet due to coupling with the adjacent fluorine atom. The benzylic -CH₂OH protons would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, which itself may present as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. The aromatic carbons will resonate in the typical downfield region (δ 120-140 ppm), with the carbon attached to the fluoromethyl group showing a characteristic C-F coupling. The carbon of the fluoromethyl group (-CH₂F) will appear as a doublet with a large one-bond ¹J(C,F) coupling constant. The benzylic carbon (-CH₂OH) will also have a distinct chemical shift.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom in the -CH₂F group. This signal will likely be a triplet due to coupling with the two adjacent protons. The chemical shift of this fluorine signal provides a sensitive probe of the local electronic environment.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons and the coupling between the methylene protons of the fluoromethyl group and the fluorine atom (if observed in the proton dimension).

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC: An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity between the fluoromethyl group, the phenyl ring, and the methanol (B129727) moiety.

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹H
Aromatic-H7.0 - 8.0MultipletJ(H,H) = 7-8
CH₂F~5.5Doublet²J(H,F) = ~48
CH₂OH~4.7Singlet/Doublet³J(H,H) = ~5-7 (if coupled to OH)
OHVariableBroad Singlet
¹³C
Aromatic-C120 - 140Singlets/DoubletsJ(C,F)
C-CH₂F~135Doublet¹J(C,F) = ~240
CH₂F~83Doublet¹J(C,F) = ~170
CH₂OH~62Singlet
¹⁹F
CH₂F -200 to -220Triplet²J(F,H) = ~48

Mass Spectrometry (MS) Techniques for Structural Elucidation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. It is also a highly sensitive method for identifying and quantifying impurities.

Structural Elucidation: Electron Ionization (EI) is a common technique for generating a mass spectrum. The molecular ion peak (M⁺) in the EI mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Expected fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. A prominent fragment would likely be the tropylium (B1234903) ion or a substituted tropylium ion, which is characteristic of benzyl derivatives. The presence of the fluoromethyl group would also lead to specific fragmentation patterns, such as the loss of a CH₂F radical.

Hypothetical Fragmentation of this compound:

[M]⁺• : Molecular ion

[M-H]⁺ : Loss of a hydrogen atom

[M-OH]⁺ : Loss of the hydroxyl group

[M-H₂O]⁺• : Loss of water

[M-CH₂F]⁺ : Loss of the fluoromethyl group

[C₇H₆F]⁺ : Fluorotropylium ion

Impurity Profiling: Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an essential tool for impurity profiling. This allows for the separation, detection, identification, and quantification of any process-related impurities or degradation products. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown impurities, which is a critical step in their structural identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the O-H, C-H, C-F, and C-O functional groups.

A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

Aliphatic C-H stretching vibrations from the -CH₂F and -CH₂OH groups would be observed in the 2850-3000 cm⁻¹ region.

A strong absorption band in the 1000-1100 cm⁻¹ range would correspond to the C-F stretching vibration.

The C-O stretching vibration of the primary alcohol would be expected in the 1000-1050 cm⁻¹ region.

Bands in the 1450-1600 cm⁻¹ region would be due to aromatic C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the benzene (B151609) ring would be a prominent feature. The C-F bond, while having a strong IR absorption, may show a weaker Raman signal.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-3000Moderate
Aromatic C=C Stretch1450-1600Strong
C-F Stretch1000-1100Weak-Moderate
C-O Stretch1000-1050Moderate

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming its molecular conformation in the solid state.

This technique would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. While no specific crystal structure for this compound has been found in the searched literature, analysis of related structures like (2-Methylphenyl)(phenyl)methanol reveals that benzyl alcohols can form hexameric aggregates through O-H---O hydrogen bonds in the solid state alfa-chemistry.comnih.gov. It is plausible that this compound would exhibit similar hydrogen bonding motifs.

Furthermore, X-ray crystallography is invaluable for characterizing co-crystals of this compound. Co-crystallization with other molecules can be used to modify the physicochemical properties of the compound, and X-ray diffraction would be essential to understand the new packing arrangements and intermolecular interactions in these multi-component crystals.

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. It is well-suited for the purity assessment of this compound and for the identification of volatile impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each separated component, allowing for their identification rsc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis. It is particularly useful for the analysis of reaction mixtures, for monitoring the progress of synthetic transformations, and for the profiling of non-volatile impurities and degradation products. The use of different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), allows for the analysis of a broad spectrum of analytes.

Liquid Chromatography-NMR (LC-NMR): LC-NMR combines the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. This technique allows for the direct acquisition of NMR spectra of individual components as they elute from the chromatography column. LC-NMR is a powerful tool for the unambiguous identification of unknown impurities or metabolites in complex mixtures without the need for prior isolation.

These hyphenated techniques provide a comprehensive approach to the analytical characterization of this compound, enabling not only its structural confirmation but also a thorough assessment of its purity and stability in various matrices.

Computational Chemistry and Theoretical Studies on 2 Fluoromethyl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of (2-Fluoromethyl-phenyl)-methanol. These calculations provide a detailed picture of how the introduction of a fluoromethyl group at the ortho position influences the phenyl ring and the benzylic alcohol moiety.

The fluorine atom, being highly electronegative, and the fluoromethyl group as a whole, exert a significant electron-withdrawing inductive effect. This perturbs the electron density distribution across the aromatic system and affects the properties of the adjacent hydroxymethyl group. Theoretical calculations can quantify these effects. For instance, Natural Bond Orbital (NBO) analysis can be used to investigate charge transfer interactions, such as the delocalization of oxygen lone pairs into anti-bonding orbitals, which can influence conformational stability. researchgate.net

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of the fluoromethyl group is expected to lower the energy of both orbitals compared to unsubstituted benzyl (B1604629) alcohol, potentially altering its reactivity profile. The molecular dipole moment is also significantly affected by the fluorinated substituent, influencing the molecule's intermolecular interactions and solubility. researchgate.net

These computational methods can predict sites susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic modifications. The calculated electrostatic potential map would highlight the electron-rich (negative) region around the hydroxyl oxygen and the relatively electron-poor (positive) regions, providing a visual guide to the molecule's reactive centers.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table presents illustrative data based on typical results from DFT calculations for similar aromatic compounds.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's electron-donating capability.
LUMO Energy-0.8 eVIndicates the molecule's electron-accepting capability.
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DInfluences intermolecular forces and solubility.
NPA Charge on O-0.75 eShows the partial negative charge on the hydroxyl oxygen.
NPA Charge on F-0.45 eShows the partial negative charge on the fluorine atom.

Molecular Dynamics Simulations of this compound in Solution and Biological Systems

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum chemical calculations. MD simulations model the molecule's interactions with its environment, such as a solvent or a biological membrane.

In an aqueous solution, MD simulations can reveal the solvation structure of this compound. They can characterize the hydrogen bonding network between the molecule's hydroxyl group and surrounding water molecules, as well as weaker interactions involving the fluoromethyl group. The simulation can track the molecule's translational and rotational diffusion, providing data on its mobility in solution. For molecules like methanol (B129727), MD simulations have been used to understand how additives affect the structure and kinetics of solutions. nih.govunife.it These simulations can also help interpret experimental data by providing a molecular-level picture of dynamic processes. nih.gov

When studying interactions with biological systems, MD simulations can model the behavior of this compound within a lipid bilayer, which serves as a model for a cell membrane. These simulations can predict the molecule's preferred orientation and depth of penetration into the membrane, its partitioning coefficient, and its effect on membrane properties such as fluidity. This information is critical for understanding the bioavailability and transport of the compound across cellular barriers. The simulations can be performed using various force fields, and DFT/MM methods offer a compromise between accuracy and computational cost for studying molecules in an explicit solvent environment. figshare.com

Docking and Molecular Modeling Studies for Ligand-Protein Interactions (if applicable)

Given that many fluorinated compounds are developed as pharmacologically active agents, molecular docking and modeling studies are crucial for investigating the potential interactions of this compound with protein targets. Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site.

These studies can identify potential protein targets for which the compound might show affinity. The fluoromethyl group, while often introduced to improve metabolic stability, can also participate in significant protein-ligand interactions. nih.gov Although organic fluorine is a poor hydrogen bond acceptor, the C-F bond can engage in favorable multipolar interactions with backbone carbonyl groups of proteins, which can substantially enhance binding affinity. nih.gov The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, forming key interactions with polar residues in a binding pocket.

A typical docking study would involve:

Identifying a protein target (e.g., a kinase, enzyme, or receptor).

Generating a 3D conformation of this compound.

Using a docking algorithm to place the ligand into the protein's binding site in various orientations and conformations.

Scoring the resulting poses based on a function that estimates binding affinity.

The results would highlight the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, van der Waals contacts, and multipolar C-F···C=O interactions. nih.gov Such studies are instrumental in the rational design of more potent and selective analogs.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

Conformational analysis is a key aspect of this, as the molecule's flexibility, particularly the rotation around the C-C bonds connecting the substituents to the ring, will influence its properties. Theoretical studies on similar molecules, like 2-fluorobenzaldehyde, have shown that planar conformers are often the most stable, with a preference for the trans orientation where the substituent is directed away from the other group. rsc.org For this compound, calculations would determine the relative energies of different rotamers arising from the orientation of the -CH₂OH and -CH₂F groups.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. ijrte.org These predicted shifts, when compared to experimental data, can confirm the proposed structure and provide insight into the electronic environment of each nucleus. The electron-withdrawing nature of the fluoromethyl group would be expected to deshield nearby protons and carbons.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table provides an example of how theoretical predictions are compared with experimental data. Experimental values are hypothetical.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (ipso, -CH₂OH)139.5139.2
C (ipso, -CH₂F)135.0 (with C-F coupling)134.8
C (aromatic)128.0 - 131.0127.8 - 130.5
C (-CH₂OH)64.264.0
C (-CH₂F)83.5 (with C-F coupling)83.1

Machine Learning Approaches for Property Prediction and Synthetic Route Planning

In recent years, machine learning (ML) has emerged as a powerful complement to traditional computational methods in chemistry. arxiv.org By training models on vast datasets of known molecules and their properties, ML can make rapid and accurate predictions for new compounds like this compound.

ML models can predict a wide range of physicochemical properties, including boiling point, solubility, lipophilicity (logP), and toxicity, often with an accuracy comparable to or exceeding that of more computationally expensive methods. nih.govresearchgate.net These models typically use molecular fingerprints or graph-based representations as input to capture the structural features of the molecule. nih.govchemrxiv.org For this compound, ML could quickly provide a comprehensive profile of its likely properties, accelerating its evaluation for specific applications.

Furthermore, ML is transforming synthetic chemistry through computer-assisted synthetic planning. Retrosynthesis software uses ML models trained on large reaction databases to propose viable synthetic routes for a target molecule. figshare.com For this compound, such a tool could suggest several potential pathways, breaking the molecule down into simpler, commercially available precursors. It might, for example, suggest a route starting from 2-methylbenzaldehyde (B42018) via fluorination and subsequent reduction, or from a pre-fluorinated building block. These tools can help chemists design more efficient and practical syntheses.

Potential Applications and Future Directions of 2 Fluoromethyl Phenyl Methanol Research

Role of (2-Fluoromethyl-phenyl)-methanol in Medicinal Chemistry (excluding dosage/administration)

In medicinal chemistry, the introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. For this compound, the ortho-fluoromethyl group is expected to influence its conformation, acidity, and interactions with biological targets. nih.govnih.gov While direct research on the medicinal applications of this compound is limited, its structural motifs are present in various biologically active compounds.

The fluoromethyl group, a bioisostere of the hydroxyl or methyl group, can enhance metabolic stability by blocking sites of oxidation. Furthermore, the electronegativity of the fluorine atom can modulate the acidity of the benzylic alcohol, potentially influencing its hydrogen bonding capabilities with enzymes and receptors. nih.govlongdom.org Analogous compounds, such as those containing a 2,4-fluorinated benzyl (B1604629) ring, have demonstrated significant antifungal activity. nih.gov This suggests that derivatives of this compound could be valuable scaffolds for the design of novel therapeutic agents.

Research on related fluorinated benzyl alcohols has shown that ortho-fluorination can increase the hydrogen-bond acidity of the hydroxyl group, a property that can be crucial for target binding. nih.govlongdom.org This enhancement is attributed to the electronic effects of the fluorine atom. Such modulation of physicochemical properties is a key strategy in drug discovery to optimize potency and selectivity. rsc.org

Potential in Materials Science and Polymer Chemistry

The unique properties imparted by fluorine, such as hydrophobicity, thermal stability, and low surface energy, make fluorinated compounds highly valuable in materials science. This compound serves as a promising building block in this field.

Precursor for Functional Polymers

This compound can be utilized as an initiator or monomer in the synthesis of functional polymers. For instance, hydroxyl-terminated fluorinated alcohols are used to initiate the ring-opening polymerization of lactides to produce fluorocarbon end-functionalized polylactides (PLAs). researchgate.net These fluorinated polymers exhibit modified surface properties. By analogy, this compound could be employed to create polymers with tailored characteristics, such as enhanced thermal resistance and specific surface energies.

The presence of the fluoromethyl group can lead to polymers with unique phase separation behaviors, which is advantageous in creating nanostructured materials and blends. researchgate.net The modification of polymer properties through the incorporation of fluorinated end groups is a well-established strategy to control surface chemistry.

Modifiers for Surface Chemistry

The introduction of fluorinated groups onto surfaces can dramatically alter their properties, leading to applications such as anti-fouling coatings, hydrophobic surfaces, and specialized biomaterials. Blending a small amount of a fluorocarbon-functionalized polymer with a non-functionalized bulk polymer can effectively modify the surface of the resulting material. researchgate.net this compound can be a key precursor for synthesizing such surface-active additives.

The surface energy of materials can be precisely tuned by incorporating fluorinated compounds, a critical factor in the development of materials for applications requiring specific wetting and adhesion properties. The analysis of such modified surfaces is typically conducted using techniques like contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). researchgate.net

Contribution to Agrochemical Research and Development

Fluorine-containing compounds play a significant role in modern agrochemicals, often enhancing their efficacy and stability. The fluorination of organic compounds can lead to pesticides and herbicides with improved biological activity and controlled environmental persistence. nih.gov

While specific studies on the agrochemical applications of this compound are not widely reported, its structural features suggest potential as a synthon for more complex agrochemical agents. The fluoromethyl group can enhance the lipophilicity of a molecule, which can improve its penetration through plant cuticles or insect exoskeletons. Furthermore, the metabolic stability conferred by the C-F bond can lead to a longer duration of action.

Emerging Applications in Organic Synthesis and Catalyst Design

This compound and its derivatives are valuable building blocks in organic synthesis. The chiral versions of related fluorinated phenyl methanols are particularly important in asymmetric synthesis, where they can act as chiral auxiliaries or ligands for asymmetric catalysts.

The compound can undergo various chemical transformations, including oxidation of the alcohol to an aldehyde or carboxylic acid, and substitution reactions. These transformations open avenues for the synthesis of a wide range of more complex molecules. For example, the synthesis of related compounds often involves the reduction of the corresponding ketone using chiral reducing agents to achieve high enantiomeric excess.

In catalyst design, the electronic properties of the fluorinated phenyl ring can be harnessed to tune the reactivity and selectivity of metal catalysts. The steric and electronic effects of the fluoromethyl group can influence the coordination environment around a metal center, leading to improved catalytic performance.

Challenges and Opportunities in the Synthesis and Application of this compound

A primary challenge in the widespread application of this compound is its synthesis. The introduction of a fluoromethyl group onto an aromatic ring can be a complex process. Common synthetic routes may involve the reduction of a corresponding benzaldehyde (B42025) or the fluorination of a tolyl precursor. organic-chemistry.org Developing efficient, scalable, and cost-effective synthetic methods is crucial for unlocking the full potential of this compound.

Another challenge lies in the limited number of dedicated studies on its specific properties and applications. Much of the current understanding is inferred from research on analogous compounds. There is a significant opportunity for researchers to conduct detailed investigations into the unique chemical and physical properties of this compound and to explore its utility in the fields outlined above.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Fluoromethyl-phenyl)-methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination and hydroxylation steps. For example, selective fluorination of benzyl alcohols using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions can introduce fluoromethyl groups. Post-synthetic hydroxylation via controlled oxidation (e.g., with NaBH₄ or LiAlH₄) is critical. Temperature control (<0°C) minimizes side reactions like over-oxidation to carboxylic acids. Yields vary (60–85%) depending on solvent polarity and catalyst choice (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR confirms fluoromethyl positioning (δ ~ -120 to -150 ppm). ¹H NMR identifies hydroxyl protons (δ 1.5–2.5 ppm, broad) and aromatic protons (δ 6.8–7.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]⁺ at m/z 154.06 for C₈H₈FO) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral derivatives .

Q. How does the fluoromethyl group impact the compound’s stability under varying pH and temperature?

  • Methodological Answer : The fluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs. Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation via HPLC. However, acidic conditions (pH <3) promote gradual defluorination, monitored by ion chromatography. Thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Chiral resolution via lipase-catalyzed kinetic resolution (e.g., using Candida antarctica lipase B) achieves >90% enantiomeric excess (ee). Asymmetric catalysis with chiral ligands (e.g., BINAP) in palladium-mediated coupling reactions also yields enantiopure forms. Stereochemical outcomes are validated by circular dichroism (CD) and chiral HPLC .

Q. What computational models predict the fluoromethyl group’s effect on electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) show fluorination lowers HOMO-LUMO gaps by 0.8–1.2 eV, increasing electrophilicity. Molecular dynamics simulations reveal solvent interactions: fluoromethyl groups enhance solubility in polar aprotic solvents (e.g., DMF) by 20–30% compared to non-fluorinated analogs .

Q. How does this compound act as a building block in multi-step syntheses of bioactive molecules?

  • Methodological Answer : The hydroxyl group enables esterification (e.g., with acyl chlorides) for prodrug synthesis, while fluoromethyl enhances metabolic stability. In a case study, coupling with thiophene derivatives via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) yielded antitumor candidates with IC₅₀ values <10 µM .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing oxidation vs. reduction pathways)?

  • Methodological Answer : Kinetic studies (UV-Vis monitoring) identify rate-determining steps. For example, in the presence of NaBH₄, steric hindrance at the fluoromethyl site favors reduction (80% yield) over oxidation. Additives like TEMPO suppress radical-mediated side reactions .

Q. How can in silico docking studies elucidate interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with cytochrome P450 enzymes (e.g., CYP3A4) predicts binding affinities (ΔG ~ -8.2 kcal/mol). Fluoromethyl groups form hydrophobic interactions with Leu294 and Phe108 residues, validated by mutagenesis assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.